(S)-1-Butylpyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-Butylpyrrolidine-2-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic benefits. It is a pentadecapeptide, meaning it contains 15 amino acids, and is derived from a protein found in the digestive system called body protection compound. BPC-157 has been shown to have a wide range of effects on the body, including accelerating wound healing, reducing inflammation, and promoting tissue regeneration. In

Mechanism of Action

The exact mechanism of action of (S)-1-Butylpyrrolidine-2-carboxamide is not fully understood, but it is thought to work by modulating various growth factors and signaling pathways in the body. This compound has been shown to increase the expression of several growth factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which promote angiogenesis and tissue regeneration. This compound has also been shown to activate the Akt signaling pathway, which is involved in cell survival and proliferation.

Biochemical and Physiological Effects:

This compound has a wide range of biochemical and physiological effects on the body. It has been shown to accelerate wound healing by promoting angiogenesis and collagen synthesis. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. Additionally, this compound promotes tissue regeneration by increasing the proliferation and differentiation of stem cells. In the gastrointestinal tract, this compound has been shown to have anti-ulcer effects by increasing the expression of growth factors and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-1-Butylpyrrolidine-2-carboxamide in lab experiments is its wide range of effects on the body. It can be used to study wound healing, inflammation, tissue regeneration, and neuroprotection, among other things. Additionally, this compound has been shown to be safe and well-tolerated in animal studies, with few side effects reported. However, one limitation of using this compound is its high cost and complexity of synthesis, which may limit its availability for some research groups.

Future Directions

There are several future directions for (S)-1-Butylpyrrolidine-2-carboxamide research. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Additionally, this compound may have potential applications in sports medicine, as it has been shown to accelerate muscle healing and reduce inflammation in animal models. Further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

(S)-1-Butylpyrrolidine-2-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis. This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups during the synthesis to prevent unwanted reactions, and then these groups are removed to reveal the final peptide product. This compound is typically synthesized in small batches due to its high cost and complexity.

Scientific Research Applications

(S)-1-Butylpyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic benefits in various animal models, such as rats and mice. The peptide has been shown to accelerate wound healing, reduce inflammation, and promote tissue regeneration in several different tissues, including the skin, muscle, and bone. This compound has also been shown to have neuroprotective effects, reducing damage to the brain caused by various insults, such as traumatic brain injury and stroke. Additionally, this compound has been shown to have anti-ulcer effects in the gastrointestinal tract, protecting against damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol.

properties

CAS RN |

128843-29-8 |

|---|---|

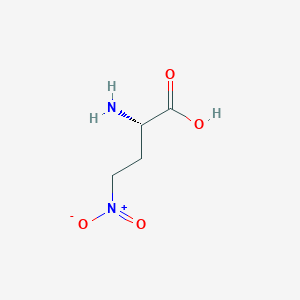

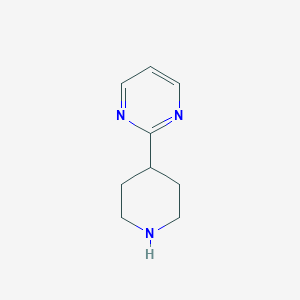

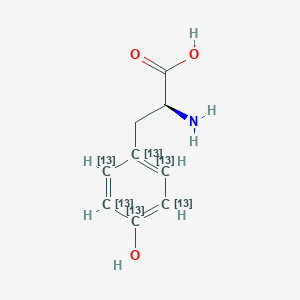

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(2S)-1-butylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-2-3-6-11-7-4-5-8(11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)/t8-/m0/s1 |

InChI Key |

DUWFKLLOEYCHRL-QMMMGPOBSA-N |

Isomeric SMILES |

CCCCN1CCC[C@H]1C(=O)N |

SMILES |

CCCCN1CCCC1C(=O)N |

Canonical SMILES |

CCCCN1CCCC1C(=O)N |

synonyms |

2-Pyrrolidinecarboxamide,1-butyl-,(S)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)